molecular formula C27H22F3N3O2 B2960467 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189506-69-1

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2960467
CAS No.: 1189506-69-1
M. Wt: 477.487
InChI Key: MAFJCMPBMFPMIL-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with methoxyphenyl and trifluoromethylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2/c1-17-6-11-23-22(12-17)24-25(33(23)15-19-4-3-5-20(13-19)27(28,29)30)26(34)32(16-31-24)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJCMPBMFPMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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